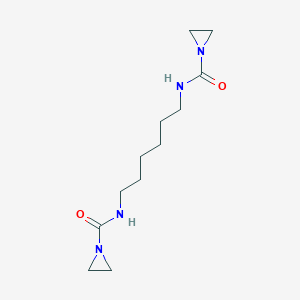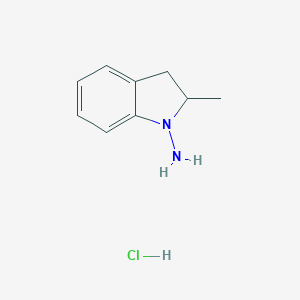
2-甲基吲哚-1-胺盐酸盐
描述
2-Methylindolin-1-amine hydrochloride is a chemical compound that is related to the 2-methylindoline family. It is an intermediate that can be used in the synthesis of various pharmacologically active molecules, including antihypertension drugs. The compound is derived from 2-methylindoline, which can undergo various chemical reactions to produce a range of heterocyclic derivatives.
Synthesis Analysis
The synthesis of 2-methylindolin-1-amine hydrochloride can be inferred from the synthesis of related compounds. For instance, 1-amino-2-methylindoline, a precursor to 2-methylindolin-1-amine hydrochloride, can be synthesized using the Raschig process, which involves the oxidation of 1-amino-2-methylindoline by chloramine in an aqueous solution . Additionally, the kinetic resolution of racemic 2-methylindoline by (S)-naproxen acyl chloride leads to the formation of (S,S)-diastereoisomeric amides, which upon recrystallization and acid hydrolysis yield individual (S)-isomers of heterocyclic amines .
Molecular Structure Analysis
The molecular structure of 2-methylindolin-1-amine hydrochloride can be related to the structures of its derivatives and precursors. For example, the oxidation of 1-amino-2-methylindoline leads to the formation of 1-amino-2-methylindole and azo(2-methyl)indoline, which have been characterized by various spectroscopic methods such as UV, GC/MS, IR, and NMR . These characterizations provide insights into the molecular structure and the functional groups present in the compound.
Chemical Reactions Analysis
The chemical reactions involving 2-methylindolin-1-amine hydrochloride can be complex. The oxidation of 1-amino-2-methylindoline by chloramine, for example, leads to multiple products depending on the pH of the reaction medium. In strongly alkaline conditions, 1-amino-2-methylindole is formed by rearrangement of a diaziridine intermediate, while in neutral or slightly alkaline conditions, azo(2-methyl)indoline precipitates . These reactions are indicative of the reactivity of the 2-methylindoline moiety and its susceptibility to oxidation and rearrangement.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylindolin-1-amine hydrochloride can be deduced from studies on similar compounds. The stability of the starting reagents and products in the synthesis of 1-amino-2-methylindoline has been systematically investigated, revealing that certain derivatives decompose at around 150°C . The kinetics of the oxidation reaction of 1-amino-2-methylindoline by chloramine have been studied, providing information on the enthalpy and entropy of activation, which are important thermodynamic parameters .
科学研究应用
杂环衍生物的合成和表征
1-氨基-2-甲基吲哚,是2-甲基吲哚-1-胺盐酸盐的前体,已被用于合成降压药物,并经历了导致形成杂环衍生物如1-氨基-2-甲基吲哚和偶氮(2-甲基)吲哚的反应。这些化合物已被合成和表征,展示了前体在有机合成中的多功能性以及创造具有不同生物活性的新化合物的潜力(Peyrot et al., 2001)。
动力学分辨和对映选择性合成
该化合物还参与了关于杂环胺的动力学分辨和对映选择性合成的研究。例如,对消旋2-甲基-1,2,3,4-四氢喹啉和2-甲基吲哚的酰化导致了立体异构酰胺的选择性形成,突出了其在立体选择性合成生物活性分子中的实用性(Krasnov等,2002)。
有机合成中的催化应用
已进行了关于胺的催化脱氢,包括2-甲基吲哚,以探索各种催化剂在促进转移脱氢过程中的效率。这些研究不仅提供了关于催化反应机制的见解,还突出了2-甲基吲哚-1-胺盐酸盐在合成氢载体和其他有价值的有机化合物中的潜力(Yi & Lee, 2009)。
抗微生物药物的开发
在药物化学领域,已经研究了2-甲基吲哚-1-胺盐酸盐衍生物作为抗微生物药物的潜力。这项研究对于寻找可以对抗耐药微生物菌株的新化合物至关重要,展示了这种化合物在传统应用之外的更广泛影响(Correia et al., 2011)。
异吲哚酮衍生物的合成
该化合物在异吲哚酮衍生物的合成中发挥着关键作用,这些衍生物因其生物活性和在药物开发中的应用而重要。研究已经证明了合成这些衍生物的有效方法,进一步扩展了2-甲基吲哚-1-胺盐酸盐在创造具有潜在治疗益处的化合物中的实用性(Wang et al., 2021)。
安全和危害
The safety information for 2-Methylindolin-1-amine hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include measures to prevent exposure and actions to take in case of exposure .
属性
IUPAC Name |
2-methyl-2,3-dihydroindol-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRKULRSHGFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372182 | |
| Record name | 1-Amino-2-methylindoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindolin-1-amine hydrochloride | |
CAS RN |
31529-47-2, 102789-79-7 | |
| Record name | 1H-Indol-1-amine, 2,3-dihydro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31529-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylindolin-1-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-2-methylindoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-2-methylindoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLINDOLIN-1-AMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4RF0HJ558 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

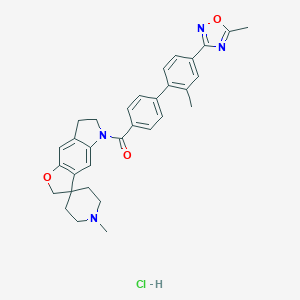
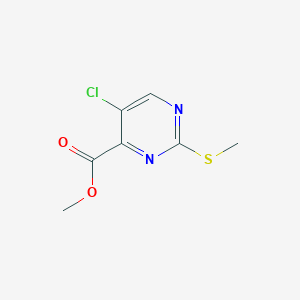
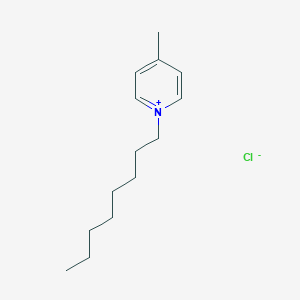
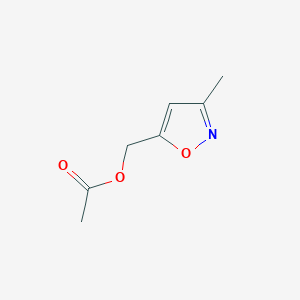
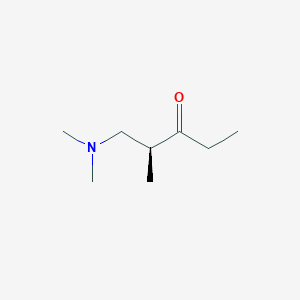
![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
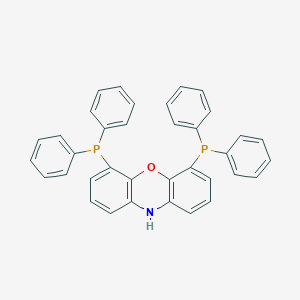
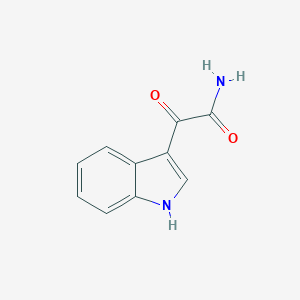
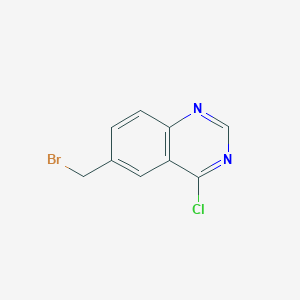
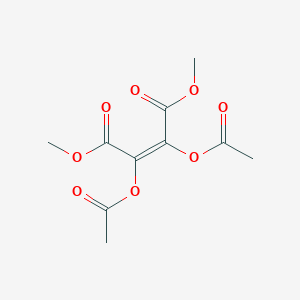
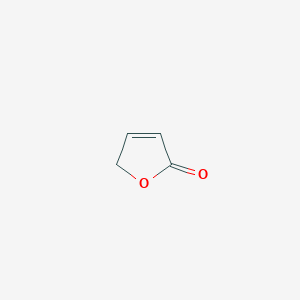

![6-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B122224.png)
